molecular formula C18H19N3O3S2 B2546370 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 898372-14-0

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2546370
M. Wt: 389.49
InChI Key: XBDBNQRCPJFLQS-UHFFFAOYSA-N
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Description

The compound "N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with biological activities, which can provide insights into the chemical behavior and potential applications of the compound . Benzamide derivatives are known for their significant biological properties and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the coupling of appropriate pharmacophores under specific conditions. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives was performed, and the role of methyl functionality was investigated . These methods could potentially be adapted for the synthesis of "N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide".

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using techniques such as IR, NMR, mass spectral study, and elemental analysis . The presence of substituents on the benzamide ring can influence the molecular conformation and the modes of supramolecular aggregation . The molecular structure of the compound would likely exhibit similar complexity and could be analyzed using these techniques.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For example, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized by reacting substituted benzohydrazides with diacetic acid derivatives in water, demonstrating a green chemistry approach . The reactivity of "N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide" could be explored in similar environmentally friendly reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceutical agents. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives was studied to understand the influence of non-covalent interactions on their physical properties . The ADMET properties of synthesized compounds were also predicted to assess their drug-like behavior . These analyses are essential for the development of "N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide" as a potential drug candidate.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on derivatives related to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has shown promising antimicrobial properties. For instance, a study demonstrated the synthesis of antimicrobial agents through the creation of 2-phenylamino-thiazole derivatives, which exhibited significant growth inhibitory effects against various pathogens, indicating their potential as antimicrobial compounds (Bikobo et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic environments. Experimental studies have revealed that these compounds can significantly enhance the corrosion resistance of steel, suggesting their utility in industrial applications to protect metals against corrosion (Hu et al., 2016).

Anticancer Evaluation

Further research into N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide derivatives has uncovered their potential anticancer properties. Studies have synthesized and evaluated the anticancer activities of these compounds, showing significant inhibition against various cancer cell lines. This indicates the potential of these compounds in the development of new anticancer therapies (Tiwari et al., 2017).

Enzyme Inhibition and Molecular Docking

The enzyme inhibitory activities of benzothiazole and thiazoline derivatives have been explored, with some compounds showing anti-inflammatory activities. Molecular docking studies of these compounds have provided insights into their potential mechanisms of action, contributing to the development of novel therapeutic agents (Lynch et al., 2006).

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-11-9-15-16(10-12(11)2)25-18(19-15)20-17(22)13-5-7-14(8-6-13)26(23,24)21(3)4/h5-10H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDBNQRCPJFLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

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